N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Catalog No.
S891981
CAS No.
1338925-11-3
M.F
C24H24N2O
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxami...

CAS Number

1338925-11-3

Product Name

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

IUPAC Name

N-naphthalen-1-yl-1-pentylindole-3-carboxamide

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27)

InChI Key

GWCQNKRMTGVYIZ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

Synonyms

NNEI

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

Fungicidal Application in Agriculture

Antifungal and Antibacterial Properties

Nonlinear Optical (NLO) Properties

    Scientific Field: Materials Science

    Application Summary: The compound has been explored for its nonlinear optical properties, which are crucial for applications in optoelectronics.

    Methods of Application: Synthesis via Claisen Schmidt condensation reaction, followed by spectroscopic characterization and thermal analysis.

    Results Summary: The compound exhibited a HOMO-LUMO energy gap of 3.51 eV, indicating good agreement with the experimental optical band gap.

Crystallography and Solid-State Properties

Development of Novel Fungicides

Synthesis of Organoselenium Compounds

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide is a synthetic cannabinoid belonging to the indole class of compounds. Its molecular formula is C24H24N2OC_{24}H_{24}N_{2}O and it has a molecular weight of approximately 372.46 g/mol. This compound is characterized by a naphthalene ring attached to an indole structure, which is further substituted with a pentyl group and a carboxamide functional group. The unique structure of N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide contributes to its biological activity, particularly its interaction with cannabinoid receptors in the body.

. One common method includes the reaction of 1-pentylindole-3-carboxylic acid with naphthalen-1-amine under acidic conditions to form the desired amide. The general reaction can be summarized as follows:

  • Formation of Indole Derivative:
    Indole derivative+Pentyl group1 Pentylindole\text{Indole derivative}+\text{Pentyl group}\rightarrow \text{1 Pentylindole}
  • Amidation Reaction:
    1 Pentylindole+Naphthalen 1 amineAcidic conditionsN Naphthalen 1 yl 1 pentyl 1H indole 3 carboxamide\text{1 Pentylindole}+\text{Naphthalen 1 amine}\xrightarrow{\text{Acidic conditions}}\text{N Naphthalen 1 yl 1 pentyl 1H indole 3 carboxamide}

These reactions can be optimized for yield and purity through various conditions such as temperature, solvent choice, and reaction time.

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide exhibits significant biological activity as a cannabinoid receptor agonist. It has been shown to bind selectively to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids found in cannabis. Studies indicate that this compound may produce psychoactive effects similar to those of tetrahydrocannabinol (THC), leading to its classification as a synthetic cannabinoid. Its pharmacological profile suggests potential applications in pain management, appetite stimulation, and other therapeutic areas.

The synthesis methods for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide include:

  • Direct Amidation: Using naphthalen-1-amine and 1-pentylindole derivatives under acidic conditions.
  • Reflux Methods: Heating the reactants in solvents like ethanol or dimethylformamide to enhance reaction rates.
  • Microwave-Assisted Synthesis: Utilizing microwave energy to accelerate the amidation process, resulting in higher yields and shorter reaction times.

These methods can be tailored based on laboratory capabilities and desired scale.

The primary applications of N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide are found in research settings, particularly in studies related to cannabinoid pharmacology. Its potential therapeutic uses include:

  • Pain Relief: Investigated for its analgesic properties.
  • Appetite Stimulation: Potential use in treating conditions like cachexia.
  • Neuroprotection: Research into its neuroprotective effects against neurodegenerative diseases.

Additionally, it serves as a reference compound in analytical chemistry for identifying synthetic cannabinoids in seized materials.

Interaction studies have demonstrated that N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide effectively activates cannabinoid receptors, leading to various physiological responses. It has been shown to exhibit:

  • Agonistic Activity: Strong binding affinity for CB1 and CB2 receptors.
  • Dose-dependent Effects: Varying effects based on concentration, similar to other cannabinoids.

Research has also focused on its metabolic pathways and how it interacts with other drugs, highlighting its significance in drug development and safety assessments.

Several compounds share structural similarities with N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, including:

Compound NameStructural FeaturesUnique Characteristics
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamideAdamantane moiety instead of naphthaleneKnown for high potency and selectivity at CB receptors
JWH-018Indole structure with a different alkyl chainOne of the first synthetic cannabinoids identified
AM-2201Indole ring with a 5-fluoro substitutionExhibits high affinity for CB receptors

These compounds differ primarily in their substituents on the indole or naphthalene rings, influencing their pharmacological profiles and receptor affinities.

The historical evolution of aminoalkylindole synthesis protocols traces back to the foundational work of Emil Fischer in 1883, who developed the Fischer indole synthesis as one of the earliest reliable methods for constructing indole ring systems [32]. This seminal methodology established the framework for subsequent developments in aminoalkylindole chemistry, providing a robust platform for creating diverse substituted indole derivatives through the cyclization of arylhydrazones with aldehydes or ketones under acidic conditions [32].

The development of modern aminoalkylindole synthesis protocols gained significant momentum in the early 1990s when researchers began investigating compounds for cannabinoid receptor studies [30]. The pioneering research conducted by John W. Huffman at Clemson University fundamentally shaped the synthetic landscape of aminoalkylindoles, as his laboratory created more than 300 new compounds to understand cannabinoid receptor functionality [30]. These investigations required sophisticated synthetic methodologies that could accommodate the structural complexity inherent in N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide and related compounds [30].

Early synthetic approaches to aminoalkylindoles relied heavily on classical methodologies adapted from general indole chemistry [28]. The Madelung synthesis provided access to dimethylindole derivatives, while the Leimgruber-Batcho synthesis proved valuable for methylindole preparation [28]. These foundational methods established the critical importance of regioselective indole formation and subsequent functionalization strategies [28].

The evolution of aminoalkylindole synthesis protocols throughout the late 20th century demonstrated increasing sophistication in addressing the structural challenges posed by compounds like N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide [4]. Researchers developed specialized protocols for indole nitrogen alkylation using procedures that involved potassium hydroxide in dimethylformamide, followed by alkyl halide addition under controlled temperature conditions [4]. These methodologies typically achieved yields ranging from 74% to 85% for various alkyl chain incorporations [4].

The historical development of synthetic protocols revealed critical insights into the structural requirements for successful aminoalkylindole formation [28]. The synthesis of 2-ethyl derivatives required lithiation-alkylation procedures, while 2-chloro analogs demanded specialized reaction conditions involving phosphorus oxychloride treatment of dihydroindolone intermediates [28]. These developments highlighted the necessity for substrate-specific optimization strategies that would later influence modern synthetic approaches [28].

Contemporary understanding of aminoalkylindole synthesis evolution demonstrates the progression from simple Fischer indole cyclizations to sophisticated multi-step protocols capable of introducing complex substituent patterns [29]. The development timeline shows increasing emphasis on transition-metal-mediated approaches, catalyst optimization, and stereoselective methodologies that address the specific structural requirements of compounds like N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide [29].

Critical Evaluation of Friedel-Crafts Acylation Routes

Friedel-Crafts acylation represents a cornerstone methodology in the synthesis of N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, particularly for the installation of carboxamide functionality at the indole 3-position [10]. The Okauchi procedure, developed for selective 3-position acylation of indoles, employs dialkylaluminum chloride as the Lewis acid catalyst and has demonstrated exceptional utility in creating carboxamide precursors [10]. This methodology achieves high yields under mild conditions and accommodates indoles bearing various functional groups without requiring nitrogen protection [10].

The mechanistic pathway of Friedel-Crafts acylation in indole chemistry involves initial coordination of the Lewis acid with the indole substrate for 30 minutes prior to acyl chloride addition [6]. This pre-coordination step generates a 3-indolylaluminum intermediate rather than proceeding through a conventional Friedel-Crafts mechanism [6]. The reaction conditions typically involve dichloromethane as solvent, with dimethylaluminum chloride concentrations of 1.0 molar equivalents, and reaction temperatures maintained at 0°C during Lewis acid addition followed by ambient temperature stirring overnight [6].

Critical evaluation of reaction parameters reveals that the choice of Lewis acid significantly impacts both yield and selectivity in Friedel-Crafts acylation routes [10]. Dimethylaluminum chloride and diethylaluminum chloride both demonstrate effectiveness, with dimethylaluminum chloride showing superior performance for complex substrates [10]. The reaction proceeds under mild conditions and exhibits broad substrate tolerance, making it particularly suitable for synthesizing N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide precursors [10].

Optimization studies demonstrate that solvent selection plays a crucial role in Friedel-Crafts acylation efficiency [8]. Dichloromethane emerges as the optimal solvent, providing adequate solubility for both substrate and catalyst while maintaining appropriate reaction kinetics [8]. Alternative solvents such as toluene or benzene result in decreased yields and longer reaction times, while polar protic solvents lead to catalyst deactivation [8].

The evaluation of temperature effects reveals optimal conditions between 0°C and ambient temperature [8]. Lower temperatures reduce reaction rates significantly, while elevated temperatures promote side reactions including polyacylation and substrate decomposition [8]. The controlled temperature protocol involving initial cooling followed by gradual warming to room temperature provides the best balance of reaction rate and selectivity [8].

Table 1: Friedel-Crafts Acylation Optimization Parameters

ParameterOptimal ConditionYield RangeReference
Lewis AcidDimethylaluminum chloride85-95% [10]
SolventDichloromethane80-90% [8]
Temperature0°C to RT75-95% [8]
Reaction Time12-18 hours85-92% [6]
Catalyst Loading1.0-1.5 equivalents88-95% [10]

The application of Fiaud's acid as a chiral Brønsted acid catalyst provides an alternative approach for enantioselective Friedel-Crafts reactions [8]. This methodology offers advantages in fine-tuning steric and electronic properties compared to traditional BINOL-derived phosphoric acids [8]. The reaction conditions are sufficiently mild to accommodate broader substrate scope while maintaining high enantioselectivities up to 91% [8].

Recent advances in carbene-catalyzed asymmetric Friedel-Crafts reactions have expanded the methodological toolkit for indole functionalization [9]. N-heterocyclic carbene catalysis enables asymmetric indole alkylation-annulation reactions with α,β-unsaturated acyl azolium intermediates, achieving excellent diastereo- and enantioselectivities [9]. These methodologies provide rapid access to indole-fused polycyclic scaffolds relevant to N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide synthesis [9].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for constructing complex indole derivatives including N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide [19]. These approaches offer superior functional group tolerance and regioselectivity compared to traditional methods, enabling efficient formation of carbon-carbon and carbon-nitrogen bonds essential for aminoalkylindole synthesis [19]. The development of palladium-based catalytic systems has revolutionized indole chemistry by providing access to previously challenging substitution patterns [19].

The Barluenga cross-coupling reaction represents a significant advancement in palladium-catalyzed indole synthesis [16]. This methodology employs p-tosylhydrazones as coupling partners with 2-nitroarylhalides, followed by palladium-catalyzed carbon monoxide-mediated reductive cyclization [16]. The reaction utilizes bis(triphenylphosphine)palladium dichloride as catalyst, achieving dual functionality in both cross-coupling and reductive cyclization steps [16]. Optimization studies demonstrate that addition of 1,3-bis(diphenylphosphino)propane and carbon monoxide after Barluenga coupling completion significantly improves overall yields [16].

Palladium-catalyzed ammonia cross-coupling represents a breakthrough in indole synthesis methodology [15]. This approach enables direct synthesis of indoles through metal-catalyzed cross-coupling with ammonia, providing access to previously difficult substitution patterns [15]. The protocol accommodates various substituted aromatics and offers excellent functional group tolerance under mild reaction conditions [15].

Recent developments in palladium-catalyzed dual carbon-hydrogen activation have expanded synthetic possibilities for indole-3-carboxamides [18]. This methodology utilizes palladium trifluoroacetate as catalyst with copper acetate as oxidant and potassium phosphate as base [18]. The optimal reaction conditions employ 20 mol% palladium catalyst loading with 2.0 equivalents oxidant, achieving selective dual activation of N-phenyl-1H-indole-3-carboxamides [18].

Table 2: Palladium-Catalyzed Cross-Coupling Reaction Conditions

MethodologyCatalyst SystemTemperatureTimeYield RangeReference
Barluenga CouplingPd(PPh3)2Cl2100-120°C2-72 hours59-73% [16]
Ammonia Cross-CouplingPd-basedMildVariable70-85% [15]
Dual C-H ActivationPd(TFA)2Elevated12-24 hours75-90% [18]
Intramolecular AminationPd catalystVariable8-24 hours65-85% [12]

Palladium-catalyzed intramolecular carbon-hydrogen amination provides an elegant route to complex indole frameworks [12]. This methodology exploits oxidative coupling of inactivated N-substituted aryl amines on indoles, enabling one-pot synthesis of benzoimidazoindole derivatives [12]. The optimized reaction conditions accommodate wide electronic variations on both indole and pendant aryl amine rings, resulting in good to excellent yields [12].

The integration of palladium catalysis with microwave-assisted synthesis has enhanced reaction efficiency and reduced reaction times [19]. Microwave heating enables rapid achievement of optimal reaction temperatures while maintaining precise control over reaction parameters [19]. This combination proves particularly valuable for complex multi-step syntheses required for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide preparation [19].

Ligand selection plays a crucial role in palladium-catalyzed indole synthesis optimization [19]. Phosphine ligands such as triphenylphosphine and 1,3-bis(diphenylphosphino)propane demonstrate superior performance in most cross-coupling applications [16]. The choice of ligand affects both reaction rate and selectivity, with bulky electron-rich phosphines generally providing optimal results [19].

Solvent effects significantly influence palladium-catalyzed reaction outcomes [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide typically provide optimal results, offering appropriate solubility for both catalyst and substrates [16]. The reaction atmosphere requires careful control, with inert gas protection essential for maintaining catalyst activity throughout extended reaction periods [16].

Purification Challenges and Chromatographic Resolution Techniques

The purification of N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide presents significant challenges due to its complex molecular structure and potential for isomer formation during synthesis [27]. The compound's molecular weight of 356.5 g/mol and amphiphilic character necessitate specialized purification strategies that can effectively separate the target compound from structurally similar impurities [1]. Chromatographic resolution techniques have emerged as the primary methodology for achieving the high purity levels required for research applications [27].

High-performance liquid chromatography represents the gold standard for aminoalkylindole purification [27]. The method employs reverse-phase octadecyl columns with gradient elution systems optimized for indole-derived compounds [27]. Detection strategies utilize both ultraviolet absorbance and mass spectrometry, with precursor ion scan acquisition mode specifically developed for indole-containing substances [27]. The chromatographic separation achieves baseline resolution for most structural analogs, with detection limits in the range of 0.1-0.5 ng/mL [27].

Preparative high-performance liquid chromatography optimization requires careful consideration of sample loading, mobile phase composition, and detection parameters [22]. The selection of appropriate ultraviolet wavelengths proves critical for successful purification, with 254 nm and 280 nm providing optimal detection for most indole derivatives [22]. Counter-current chromatography combined with preparative high-performance liquid chromatography offers superior resolution for complex mixtures containing multiple indole alkaloids [22].

Table 3: Chromatographic Purification Parameters for Indole Derivatives

ParameterOptimal ConditionRecovery RatePurity AchievedReference
Column TypeReverse-phase C1885-95%>95% [27]
Mobile PhaseAcetonitrile/Water gradient80-90%>98% [22]
Detection Wavelength254-280 nm90-95%>95% [22]
Flow Rate1-2 mL/min85-90%>95% [27]
Sample Loading5-10 mg/mL80-85%>90% [22]

pH-zone-refining counter-current chromatography has demonstrated exceptional utility for separating basic indole compounds [22]. This technique enables large-scale preparative separation with minimal overlapping impurities, making it particularly suitable for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide purification [22]. The method achieves concentrated rectangular peaks with excellent sample recovery rates exceeding 95% [22].

Flash column chromatography remains essential for initial purification steps, particularly following synthetic transformations [25]. Silica gel stationary phases with ethyl acetate/hexane gradient systems provide effective separation for most indole intermediates [25]. The optimization of solvent gradients requires careful consideration of compound polarity and potential for irreversible adsorption [25].

Recrystallization techniques offer complementary purification approaches for crystalline indole derivatives [36]. The selection of appropriate solvent systems involves matching solubility characteristics to achieve optimal crystal formation [36]. Mixed solvent systems frequently provide superior results, with ethyl acetate/hexanes combinations demonstrating particular effectiveness for indole compounds [36].

Advanced purification strategies incorporate multiple chromatographic techniques in sequence to achieve maximum purity [37]. Normal-phase chromatography offers advantages for isomer separation, providing better selectivity for many structural analogs [37]. The combination of normal-phase and reverse-phase methodologies enables comprehensive purification protocols capable of removing trace impurities [37].

Solvent extraction protocols provide valuable pre-purification steps for complex reaction mixtures [36]. The selection of immiscible solvent pairs enables selective extraction based on differential solubility characteristics [36]. These procedures typically achieve 80-90% purity levels, reducing the burden on subsequent chromatographic purification steps [36].

Specialized detection methods enhance purification monitoring and quality control [27]. Fluorescence detection provides enhanced sensitivity for indole compounds, with detection limits approaching 10^-10 moles [24]. Mass spectrometric detection enables structural confirmation during purification, ensuring correct compound identification throughout the separation process [27].

Naphthoyl Positional Isomerism Effects on Cannabinoid Type 1 and Cannabinoid Type 2 Receptor Affinity

The positional substitution pattern on the naphthoyl moiety represents a critical determinant of cannabinoid receptor binding affinity and selectivity for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide and related compounds. Systematic investigations of naphthoyl substitution effects have revealed distinct structure-activity relationships that govern receptor recognition and binding kinetics [1] [2].

Substituent Position Effects on Receptor Affinity

Research examining halogenated naphthoyl derivatives demonstrates that the 4-position of the naphthalene ring represents the most favorable site for electron-withdrawing substituents. Compounds bearing 4-fluoro, 4-chloro, and 4-bromo substitutions exhibit enhanced binding affinities at both cannabinoid type 1 receptor and cannabinoid type 2 receptor, with binding affinity values ranging from 1.2 to 2.1 nanomolar for cannabinoid type 1 receptor and 0.8 to 1.6 nanomolar for cannabinoid type 2 receptor [2]. The 4-fluoro derivative shows the highest potency enhancement, suggesting optimal electronic and steric complementarity with the receptor binding pocket [2].

In contrast, substitutions at the 7-position of the naphthoyl ring produce markedly different effects. 7-methyl and 7-ethyl derivatives exhibit relatively minimal impact on receptor affinity for both receptor subtypes, indicating that this position tolerates small alkyl substitutions without significant disruption of binding interactions [2]. This positional tolerance suggests that the 7-position resides in a less constrained region of the receptor binding site.

Methoxy Substitution Patterns

Methoxy substitutions reveal pronounced positional sensitivity in receptor binding. The 6-methoxy substitution pattern significantly reduces cannabinoid type 1 receptor affinity while exerting only slight effects on cannabinoid type 2 receptor binding [2]. This differential impact creates opportunities for cannabinoid type 2 receptor-selective ligand development. The 2-methoxy substitution produces even more dramatic effects, greatly attenuating cannabinoid type 1 receptor affinity while maintaining relatively preserved cannabinoid type 2 receptor interactions [2].

The 4-methoxy substitution pattern represents an exception to the general trend of reduced affinity with methoxy groups, as this modification enhances affinity for both receptor subtypes [2]. This enhancement likely results from favorable electronic interactions between the methoxy oxygen and specific receptor residues in the binding pocket.

Molecular Basis of Positional Effects

Molecular modeling studies suggest that the differential effects of naphthoyl substitutions arise from distinct binding orientations and interaction patterns within the receptor orthosteric sites. The 4-position appears to engage in critical aromatic stacking interactions with transmembrane helix residues, particularly in the transmembrane helix 3-4-5-6 region of cannabinoid type 1 receptor [3]. Substitutions at this position can either enhance or disrupt these π-π interactions depending on their electronic properties.

The reduced activity observed with 8-position substitutions may result from steric interference with optimal aromatic stacking arrangements. Studies indicate that substitution at the 8-position of the naphthoyl ring prevents optimal aromatic stacking interactions with aromatic amino acids in the cannabinoid type 1 receptor binding site [2].

PositionSubstituentCannabinoid Type 1 Receptor Affinity (nanomolar)Cannabinoid Type 2 Receptor Affinity (nanomolar)Selectivity Impact
4-PositionFluoro1.2 [2]0.8 [2]Balanced enhancement
4-PositionChloro1.5 [2]1.1 [2]Balanced enhancement
4-PositionBromo2.1 [2]1.6 [2]Balanced enhancement
6-PositionMethoxySignificantly reduced [2]Slight effect [2]Cannabinoid type 2 selective
2-PositionMethoxyGreatly attenuated [2]Little effect [2]Cannabinoid type 2 selective
7-PositionMethylMinimal effect [2]Minimal effect [2]No selectivity change

Pentyl Chain Length Optimization for Receptor Binding Kinetics

The alkyl chain length at the nitrogen-1 position of the indole ring represents a fundamental pharmacophoric element that directly influences receptor binding affinity, selectivity, and binding kinetics for N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide derivatives. Comprehensive structure-activity relationship studies have established clear relationships between chain length and receptor recognition patterns [4] [5].

Optimal Chain Length Determination

Systematic evaluation of alkyl chain variants reveals that the pentyl (five-carbon) chain represents the optimal length for cannabinoid type 1 receptor binding affinity. Studies demonstrate that cannabinoid type 1 receptor affinity decreases dramatically with nitrogen-alkyl substituents of three or fewer carbon atoms or more than six carbon atoms [2]. The pentyl chain achieves the ideal balance between hydrophobic interactions and conformational flexibility required for optimal receptor engagement.

Propyl (three-carbon) chains produce approximately 75% reduction in potency compared to pentyl chains when examining tetrahydrocannabivarine compared to tetrahydrocannabinol [4]. This substantial decrease underscores the critical importance of achieving optimal hydrophobic chain length for receptor binding. The reduced potency with shorter chains likely results from insufficient hydrophobic surface area to engage the lipophilic binding pocket regions effectively.

Extended Chain Length Effects

Investigation of longer alkyl chains reveals that hexyl and heptyl variants maintain good receptor affinity, with some studies showing increased binding affinity compared to shorter chains [4]. However, octyl and longer chains begin to show decreased overall receptor binding, suggesting that optimal chain length limits exist beyond seven carbons [4]. This pattern indicates that the receptor binding pocket can accommodate moderately extended chains but cannot effectively engage excessively long alkyl substituents.

Binding Kinetics and Chain Flexibility

Molecular dynamics simulations reveal that the pentyl chain of tetrahydrocannabinol adopts an I-shape conformation, filling an intracellular cavity between specific transmembrane residues for initial agonist-induced receptor activation [6] [7]. This conformational flexibility allows the chain terminus to fold back toward the aromatic ring system, creating favorable binding geometries. The five-carbon length provides optimal conformational mobility within approximately an 8 Angstrom radius, as determined by quantitative structure-activity relationship analyses [8].

The pentyl chain can trigger conformational changes in key receptor residues, particularly the flexible leucine residue at position 6.51 in cannabinoid type 1 receptor [6]. This conformational change opens an intracellular cavity that accommodates the alkyl chain, facilitating receptor activation. The optimal five-carbon length provides sufficient flexibility to access this cavity while maintaining favorable binding interactions.

Chain Branching and Substitution Effects

Branching patterns within the alkyl chain significantly influence binding affinity and receptor selectivity. Introduction of methyl substitutions at various positions along the chain adds steric congestion that restricts rotational freedom while providing additional hydrophobic bulk [5]. Branching close to the aromatic ring provides minimum 10-fold increases in cannabinoid type 1 receptor affinity compared to unbranched chains [5].

The optimal branching pattern appears to involve 1′,1′-dimethyl substitutions, which force the chain into favorable orientations for receptor binding [5]. Cyclopropyl substitutions at the 1′-position enhance activity at both receptor subtypes by constraining the chain in optimal conformations [5]. These modifications demonstrate that conformational restriction can enhance binding when the restricted conformation matches the receptor-preferred geometry.

Chain LengthCannabinoid Type 1 Receptor BindingCannabinoid Type 2 Receptor BindingReceptor SelectivityKey Properties
Propyl (3C)Reduced potency (75% decrease) [4]Moderate affinityCannabinoid type 2 selectiveInsufficient hydrophobic contact
Pentyl (5C)Optimal affinity [2]Optimal affinity [2]Balanced profileIdeal conformational flexibility
Hexyl (6C)Good affinity [4]Good affinity [4]Balanced profileExtended hydrophobic interactions
Heptyl (7C)Good affinity [4]Good affinity [4]Balanced profileNear-optimal length
Octyl (8C)Decreased affinity [4]Decreased affinity [4]Reduced overall bindingExcessive length

Carboxamide versus Ketone Functional Group Pharmacophore Comparisons

The functional group linking the indole and naphthalene moieties represents a critical pharmacophoric element that distinguishes N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide from traditional naphthoylindole cannabinoids. Comparative analysis of carboxamide versus ketone linkers reveals fundamental differences in receptor binding modes, selectivity profiles, and pharmacological activities [9] [10].

Traditional Ketone Pharmacophore

Classical cannabimimetic indoles employ ketone (naphthoyl) linkages that have been extensively characterized for their receptor binding properties. These compounds interact with cannabinoid receptors primarily through aromatic stacking interactions in the transmembrane helix 3-4-5-6 region, with the carbonyl oxygen potentially forming hydrogen bonds with specific receptor residues [3]. The ketone functionality provides a planar, rigid connection that positions the naphthalene ring in optimal orientation for aromatic interactions.

Molecular modeling studies suggest that traditional naphthoylindoles bind through hydrogen bonding to the carbonyl group, though subsequent research indicates that aromatic stacking interactions may be more critical for binding affinity [3]. The ketone linker allows for restricted rotation about the naphthalene carbon-1 bond to the carbonyl carbon, with calculated energy barriers of approximately 12.9 kilocalories per mole [2].

Carboxamide Functional Group Properties

The carboxamide linkage in N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide introduces additional hydrogen bonding potential through both the carbonyl oxygen and amide nitrogen. This dual hydrogen bonding capability creates opportunities for enhanced receptor interactions compared to simple ketone linkages. The amide bond also introduces conformational constraints that may influence the overall molecular geometry and receptor binding orientation.

Studies of indole-3-carboxamide derivatives demonstrate variable binding affinities ranging from nanomolar to micromolar values, depending on specific substitution patterns [11] [12]. The carboxamide functionality appears to support diverse structure-activity relationship patterns, with some derivatives showing enhanced potency compared to ketone analogs.

Cannabinoid Type 2 Receptor Selectivity Enhancement

Carboxamide-containing cannabinoid ligands frequently exhibit enhanced selectivity for cannabinoid type 2 receptor compared to their ketone counterparts. Quinolone-3-carboxamide and naphthyridine-3-carboxamide derivatives show marked cannabinoid type 2 receptor selectivity with nanomolar binding affinities [9] [13]. This selectivity enhancement likely results from differential hydrogen bonding patterns between the two receptor subtypes.

The enhanced cannabinoid type 2 receptor selectivity of carboxamide derivatives may arise from specific structural differences in the binding pockets of cannabinoid type 1 receptor and cannabinoid type 2 receptor. Amino acid sequence differences between the receptors, particularly in extracellular loop 2 and transmembrane regions, create distinct binding environments that favor carboxamide interactions at cannabinoid type 2 receptor [14].

Functional Activity Differences

Beyond binding affinity differences, carboxamide and ketone functional groups may produce distinct functional activity profiles. Studies indicate that carboxamide derivatives can exhibit agonist, antagonist, or inverse agonist activities depending on specific structural features and receptor subtypes [13] [9]. The 4-oxo-1,4-dihydroquinoline-3-carboxamide series demonstrates consistent agonist activity at cannabinoid type 2 receptor, as measured by guanosine 5'-O-(3-thiotriphosphate) binding stimulation [9].

The functional activity differences between carboxamide and ketone derivatives may result from distinct receptor activation mechanisms. Carboxamide groups may stabilize different receptor conformations compared to ketone linkages, leading to varied downstream signaling profiles. This functional selectivity creates opportunities for developing ligands with specific therapeutic profiles.

Molecular Docking and Binding Mode Analysis

Computational docking studies reveal that carboxamide and ketone derivatives adopt different binding orientations within cannabinoid receptor orthosteric sites. Carboxamide derivatives may form hydrogen bonds with different receptor residues compared to ketone analogs, leading to altered binding geometries and interaction patterns [9]. These differential binding modes contribute to the observed selectivity and functional activity differences.

The amide nitrogen in carboxamide derivatives may engage in hydrogen bonding interactions that are not available to ketone derivatives, creating additional stabilization within the receptor binding pocket. Molecular dynamics simulations suggest that these hydrogen bonds may influence the overall binding kinetics and receptor activation mechanisms.

Functional Group TypeTypical Binding AffinityCannabinoid Type 1 Receptor ActivityCannabinoid Type 2 Receptor ActivitySelectivity Profile
Ketone (naphthoyl) [3]High (nanomolar)High affinity agonistHigh affinity agonistBalanced activity
Carboxamide (indole-3) [11]Variable (nanomolar to micromolar)Variable activityVariable activityDiverse patterns
Carboxamide (quinolone-3) [9]NanomolarLow/moderate activityHigh affinity agonistCannabinoid type 2 selective
Carboxamide (naphthyridine-3) [13]NanomolarLow affinityHigh affinity agonistCannabinoid type 2 selective

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling represents an essential computational approach for understanding the molecular determinants of cannabinoid receptor binding and for predicting the biological activities of N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide and related compounds. Multiple modeling methodologies have been developed to capture the complex relationships between molecular structure and cannabinoid receptor affinity [15] [16] [17].

Three-Dimensional Quantitative Structure-Activity Relationship Approaches

Comparative molecular field analysis represents the most widely employed three-dimensional quantitative structure-activity relationship method for cannabinoid ligands. Studies utilizing comparative molecular field analysis have achieved cross-validated correlation coefficients greater than 0.3 and final analysis correlation coefficients exceeding 0.88 for cannabinoid receptor binding predictions [18] [19]. These models successfully identify critical steric and electrostatic field regions that contribute to receptor binding affinity.

The comparative molecular field analysis approach applied to cannabimimetic aminoalkylindoles reveals that steric fields around the aroyl group and electrostatic properties of the morpholine nitrogen significantly influence binding affinity [19]. Models demonstrate that both protonated and unprotonated forms of aminoalkylindoles can be accommodated within the quantitative structure-activity relationship framework, though the exact protonation state during receptor binding remains uncertain [19].

Three-dimensional quantitative structure-activity relationship studies encompassing diverse structural classes, including delta-9-tetrahydrocannabinol analogs, anandamides, and indoles, have identified seven distinct spatial regions that contribute to cannabinoid type 1 receptor binding affinity [16]. The cannabinoid type 2 receptor model reveals an additional characteristic region beyond those identified for cannabinoid type 1 receptor, providing insights into selectivity determinants [16].

Quantum Chemical Descriptor Approaches

Electronic quantum structure-activity relationship methods utilizing quantum chemical descriptors have demonstrated particular success for cannabinoid type 2 receptor binding predictions. Models based on PM3 semi-empirical calculations achieve correlation coefficients of 0.78 for cannabinoid type 2 receptor inhibition using only four explanatory variables derived from quantum chemical calculations [15] [20]. The critical role of ligand dipole moment emerges as a key descriptor, suggesting that the cannabinoid type 2 receptor binding pocket possesses a significant electric field [15].

The quantum chemical approach provides insights into electronic properties that govern receptor binding, including molecular electrostatic potential and frontier orbital characteristics. These descriptors capture electronic interactions that may not be adequately represented in traditional three-dimensional quantitative structure-activity relationship models based solely on steric and electrostatic fields.

Fragment-Based and Neural Network Methods

Advanced quantitative structure-activity relationship methodologies have been developed to address limitations of traditional approaches. Fragment-based methods enhanced with fragment similarity concepts demonstrate remarkable improvement in prediction accuracy compared to conventional fragment approaches [21] [22]. These methods identify molecular fragments that contribute to biological activity and use similarity metrics to enhance predictive capability.

Neural network quantitative structure-activity relationship models utilizing fingerprint-based descriptors overcome the similar scaffold requirement of many fragment-based and three-dimensional methods [21] [22]. These approaches can accommodate structurally diverse cannabinoid ligands and provide robust predictions across different chemical classes.

Molecular Dynamics and Binding Free Energy Calculations

Contemporary quantitative structure-activity relationship modeling increasingly incorporates molecular dynamics simulations and binding free energy calculations to provide mechanistic insights into ligand-receptor interactions. Studies utilizing quantum similarity descriptors combined with comparative molecular field analysis achieve exceptional predictive performance, with determination coefficients exceeding 0.96 and cross-validation coefficients above 0.93 for cannabinoid biological activities [17].

The integration of quantum similarity approaches with traditional quantitative structure-activity relationship methods provides unbiased models independent of molecular alignment procedures. These approaches utilize electrostatic potential-based descriptors that better capture electronic information involved in receptor interactions [17].

Model Validation and Predictive Performance

Rigorous validation protocols are essential for establishing the reliability of quantitative structure-activity relationship models for cannabinoid ligands. External validation using independent test sets and cross-validation procedures help assess model generalizability and predictive capability [17]. The most successful models demonstrate consistent performance across diverse structural classes and provide mechanistic insights into receptor binding determinants.

Correlation analyses between computational predictions and experimental binding data reveal strong relationships for well-characterized cannabinoid series. Studies report correlation coefficients ranging from 0.81 to 0.91 for various biological endpoints, including receptor binding affinity, in vivo potency, and functional activity measures [8] [23].

Structure-Activity Relationship Insights from Computational Models

Quantitative structure-activity relationship models consistently identify the importance of aromatic stacking interactions for cannabinoid receptor binding. These interactions occur primarily in the transmembrane helix 3-4-5-6 region and are critical for both binding affinity and receptor activation [16] [24]. The models also highlight the significance of hydrophobic alkyl chain interactions and the role of specific hydrogen bonding patterns.

The predictive models reveal that optimal cannabinoid receptor ligands require a balance of hydrophobic interactions, aromatic stacking, and specific polar contacts. The pentyl chain length emerges as optimal across multiple model types, supporting experimental structure-activity relationship findings. Electronic properties, particularly molecular electrostatic potential patterns, play crucial roles in determining receptor selectivity and binding affinity.

Modeling MethodCorrelation Coefficient (R²)Cross-Validation (Q²)Key DescriptorsPrimary Insights
Comparative Molecular Field Analysis [18] [19]>0.88>0.3Steric/electrostatic fieldsAromatic stacking interactions critical
Three-Dimensional Quantitative Structure-Activity Relationship [16]0.73-0.82VariableMolecular alignment featuresCannabinoid type 1/type 2 selectivity regions identified
Quantum Chemical Descriptors [15] [20]0.78 (cannabinoid type 2)Not specifiedDipole moment, electronic propertiesElectric field in cannabinoid type 2 binding pocket
Fragment-Based Methods [21] [22]Enhanced accuracyImprovedFragment similaritySimilarity concept enhances prediction
Neural Network Approaches [21] [22]Good prediction capabilityValidatedFingerprint-based descriptorsOvercomes scaffold limitations
Quantum Similarity Methods [17]>0.96>0.93Electrostatic potentialSuperior performance, alignment-independent

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

356.188863393 g/mol

Monoisotopic Mass

356.188863393 g/mol

Heavy Atom Count

27

Appearance

Assay:≥98%A crystalline solid

UNII

7FVT9P642K

Wikipedia

NNE1

Dates

Last modified: 08-15-2023

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